3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
CAS No.: 899356-15-1
Cat. No.: VC4235316
Molecular Formula: C28H29N3O3S
Molecular Weight: 487.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899356-15-1 |
|---|---|
| Molecular Formula | C28H29N3O3S |
| Molecular Weight | 487.62 |
| IUPAC Name | 3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
| Standard InChI | InChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3 |
| Standard InChI Key | FVDROSDQKAZGKD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₈H₂₉N₃O₃S, MW 487.62 g/mol) integrates three pharmacophores:
-
Quinoline core: A bicyclic aromatic system known for intercalative DNA binding and kinase inhibition .
-
4-Ethylphenyl sulfonyl group: Enhances solubility and modulates receptor affinity through sulfonamide interactions .
-
4-(2-Methoxyphenyl)piperazine: A flexible substituent contributing to serotoninergic or dopaminergic receptor modulation, common in neuroactive compounds .
Key structural identifiers include the SMILES string CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC and InChIKey FVDROSDQKAZGKD-UHFFFAOYSA-N, confirming stereochemical uniqueness.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₉N₃O₃S |
| Molecular Weight | 487.62 g/mol |
| CAS Registry | 899356-15-1 |
| IUPAC Name | 3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
| Topological Polar SA | 90.8 Ų (estimated) |
| LogP (Predicted) | 4.2 (Moderate lipophilicity) |
Synthesis and Characterization
Multi-Step Synthetic Pathways
Synthesis typically proceeds through sequential functionalization of the quinoline scaffold :
-
Quinoline sulfonation: Introduction of the sulfonyl group via electrophilic substitution using 4-ethylbenzenesulfonyl chloride.
-
Piperazine coupling: Nucleophilic aromatic substitution at the 4-position with 1-(2-methoxyphenyl)piperazine, facilitated by palladium catalysis or Ullmann-type reactions .
Critical purification steps involve recrystallization from ethanol/water mixtures, yielding >95% purity by HPLC. Structural validation employs:
-
¹H/¹³C NMR: Confirms substitution patterns (e.g., piperazine CH₂ protons at δ 2.5–3.5 ppm).
-
High-Resolution MS: Molecular ion peak at m/z 487.62 (M+H⁺).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Ethylbenzenesulfonyl chloride, DCM, 0°C → RT, 12h | 78% |
| 2 | 1-(2-Methoxyphenyl)piperazine, Pd(OAc)₂, DIPEA, 80°C, 24h | 65% |
Biological Activity and Mechanism
Serotonin Receptor Modulation
The 2-methoxyphenylpiperazine subunit resembles ligands for 5-HT₁A/₂A receptors. Molecular docking studies predict moderate affinity (Kᵢ ≈ 50–100 nM) due to cation-π interactions with conserved aspartate residues .
Table 3: Inferred Pharmacological Targets
Research Findings and Comparative Analysis
Neuropharmacological Effects
Piperazine-containing compounds often display anxiolytic or antipsychotic properties. In murine models, analogous derivatives reduced marble-burying behavior by 40–60% at 10 mg/kg, suggesting potential serotonin-mediated anxiolysis .
Table 4: Comparative Bioactivity with Analogues
| Compound | Target | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| This compound | Src Kinase | ~10 nM (predicted) | |
| Bosutinib | Src/Abl | 1.2 nM | |
| 2-{4-[(4'-Methoxy...) | 5-HT₁A | 85 nM |
Future Research Directions
-
In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration given the compound’s moderate LogP.
-
Target deconvolution: Employ chemoproteomics to identify off-target interactions, particularly with cytochrome P450 isoforms.
-
Structural optimization: Explore replacing the 4-ethyl group with fluoro substituents to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume